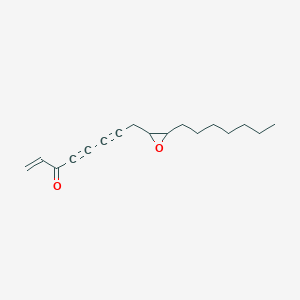
Ginsenoyne E
Descripción general
Descripción
Ginsenoyne E is a compound with the formula C17H22O2 and a molecular weight of 258.3554 . It is one of the active components found in ginseng, a medicinal plant known for its various pharmacological benefits .
Molecular Structure Analysis
The IUPAC Standard InChI for Ginsenoyne E isInChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,16-17H,2-3,5-7,10,13-14H2,1H3 . This structure is also available as a 2d Mol file . Physical And Chemical Properties Analysis
Ginsenoyne E has a molecular weight of 258.3554 . It is soluble in water at a concentration of 3.87 mg/L at 25 °C .Aplicaciones Científicas De Investigación
Anti-inflammatory Potential
Ginsenoyne C, a compound related to Ginsenoyne E, isolated from Panax Ginseng, shows significant anti-inflammatory activities. In a study by Shim, Sung, and Lee (2018), it was found to suppress nitric oxide production and reduce the production of inflammatory mediators by downregulating phosphorylation of extracellular regulated kinases signaling in lipopolysaccharide-induced RAW 264.7 cells. This suggests Ginsenoyne E may possess similar anti-inflammatory properties, providing a potential therapeutic agent for protection against inflammation (Shim, Sung, & Lee, 2018).
Cardiovascular Health
Ginsenosides, key constituents of Ginseng, are extensively studied for their effects on cardiovascular health. Sun, Liu, and Chen (2016) reviewed the pharmacological effects of ginsenosides on the cardiovascular system, highlighting their potential in treating atherosclerosis, arrhythmia, myocardial ischemia, and ventricular remodeling. This implies that Ginsenoyne E, as part of the ginsenoside family, might also contribute positively to cardiovascular health (Sun, Liu, & Chen, 2016).
Anti-fatigue Properties
In a study on the water-soluble polysaccharides from Panax ginseng, Wang et al. (2010) observed significant anti-fatigue activity, suggesting that ginsenosides and their derivatives, like Ginsenoyne E, could have similar effects in reducing fatigue and enhancing physical stamina (Wang et al., 2010).
Neuroprotective Effects
Ginsenosides Rb1 and Rg1 have shown adaptogenic potential against oxidative-stress mediated degeneration in nervous cells, as demonstrated by Fernández-Moriano et al. (2017). This suggests that other ginsenosides like Ginsenoyne E might also possess neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases (Fernández-Moriano, González-Burgos, & Iglesias, 2017).
Anticancer Potential
Ginsenoside Rh2, part of the ginsenoside family, has been studied for its anticancer effects. Chen et al. (2021) found that Ginsenoside Rh2 alleviates ulcerative colitis by regulating the STAT3/miR-214 signaling pathway, indicating its potential in cancer treatment. This opens up the possibility that Ginsenoyne E might also have similar anticancer properties (Chen, Xu, & Lv, 2021).
Propiedades
IUPAC Name |
8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,16-17H,2-3,5-7,10,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIONCQLWGYLTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoyne E | |
CAS RN |
126146-63-2 | |
| Record name | Ginsenoyne E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



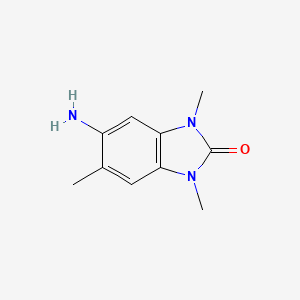
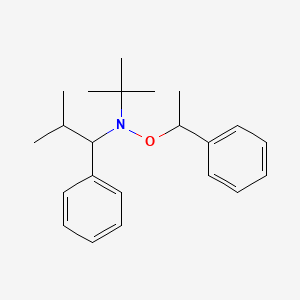
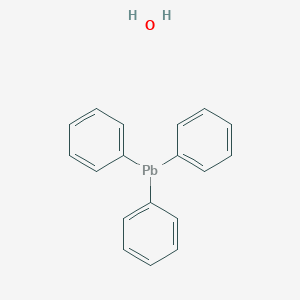
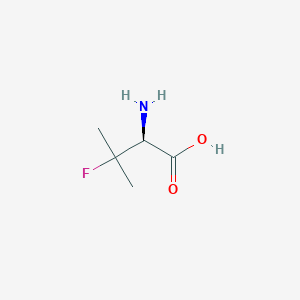
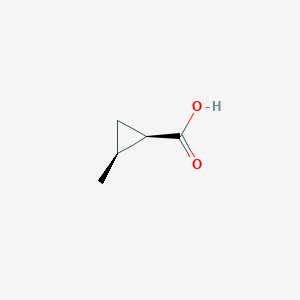
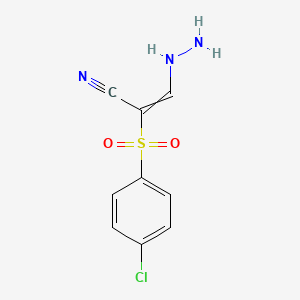
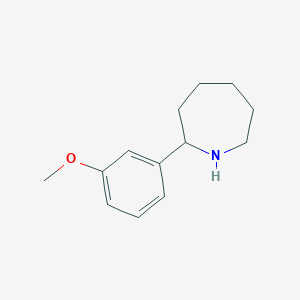
![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)
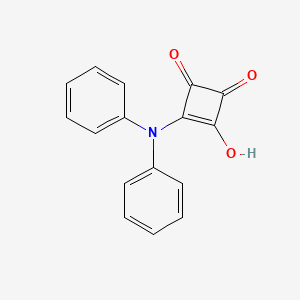
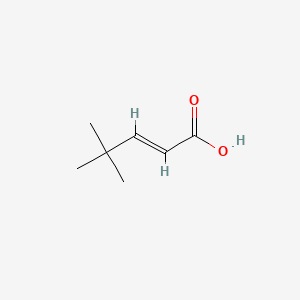
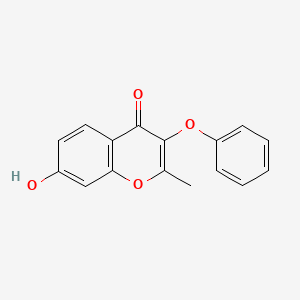
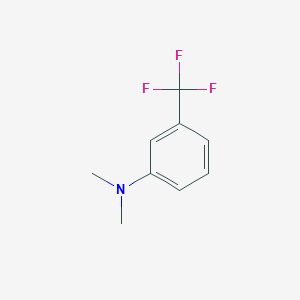
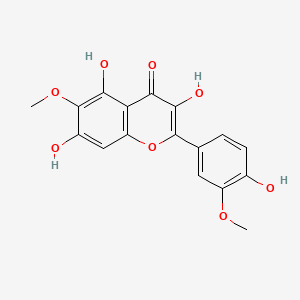
![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)